

D-(+)-Cellotetraose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-(+)-Cellotetraose

Cat. No.: B15588099

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This technical guide provides an in-depth overview of **D-(+)-Cellotetraose**, a significant cello-oligosaccharide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, production methods, and its role in biological signaling pathways.

Core Compound Details

D-(+)-Cellotetraose is a tetrasaccharide composed of four β -(1 \rightarrow 4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose.

Property	Value	Reference
CAS Number	38819-01-1	[1][2][3][4]
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[1][2][3][4][5]
Molecular Weight	666.58 g/mol	[1][2][5]
Appearance	White to off-white solid/powder	[3][5]
Solubility	Soluble in water (25 mg/mL)	[2]

Production and Purification Protocols

The primary methods for producing **D-(+)-Cellotetraose** are enzymatic and acidic hydrolysis of cellulosic materials.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a specific and environmentally friendly approach to produce cello-oligosaccharides. The yield of **D-(+)-Cellotetraose** can be optimized by carefully controlling reaction conditions.

Optimal Conditions for Cellotetraose Production from *Phyllostachys pubescens* (Bamboo):

Parameter	Optimal Value
pH	4.5
Temperature	55 °C
Enzyme Concentration	2 FPU/L
Substrate (Microcrystalline Cellulose)	14%
Hydrolysis Duration	4 hours
Inhibitor Concentration	2%

Under these conditions, the yield of cellotetraose was reported to be 1.43 g per 100 g of cellulose.^[5]

Acidic Hydrolysis

Acidic hydrolysis provides an alternative route for the production of cellulose oligomers.

Protocol for Acidic Hydrolysis of Cellulose:

- Hydrolysis: Treat cellulose with phosphoric acid to obtain a mixture of water-soluble cello-oligomers with varying degrees of polymerization.
- Differential Solubilization: Utilize methanol to separate lower degree of polymerization oligomers (≤ 3) from the mixture.

- Isolation: The remaining fraction will be enriched with higher molar mass oligomers, including a significant proportion of cellotetraose (42%) and cellopentaose (36%).^[2]

Purification

Column Chromatography Protocol:

For high-purity **D-(+)-Cellotetraose**, column chromatography is a standard purification method.

- Column Preparation: A Bio-Gel P-2 column (2.5 cm × 125 cm) is packed and equilibrated.
- Sample Loading: The crude cellotetraose mixture is dissolved in an appropriate buffer and loaded onto the column.
- Elution: The sample is eluted with a suitable mobile phase.
- Fraction Collection and Analysis: Fractions are collected and analyzed for purity using High-Performance Liquid Chromatography (HPLC). Purities of approximately 98.65% for cellotetraose have been achieved using this method.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Cellulose Hydrolysate Analysis:

HPLC is a crucial technique for the analysis and quantification of **D-(+)-Cellotetraose** in hydrolysis products.

- Sample Preparation:
 - Take aliquots of the hydrolysis reaction at desired time points.
 - Filter the samples through a 0.45 µm syringe filter to remove any solid particles and stop the enzymatic reaction.^[6]
 - Store the samples frozen prior to analysis.^[6]
- Instrumentation:
 - An HPLC system equipped with a refractive index (RI) detector is typically used.

- An Agilent Hi-Plex Ca column is suitable for separating the breakdown products.[6]
- Chromatographic Conditions:
 - Injection Volume: 20 μ L[6]
 - Mobile Phase: Isocratic elution is commonly employed.
 - Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) in a block heater.[6]
- Data Analysis: The retention times and peak areas of the separated sugars (glucose, cellobiose, cellotriose, cellotetraose, etc.) are compared to known standards for identification and quantification.

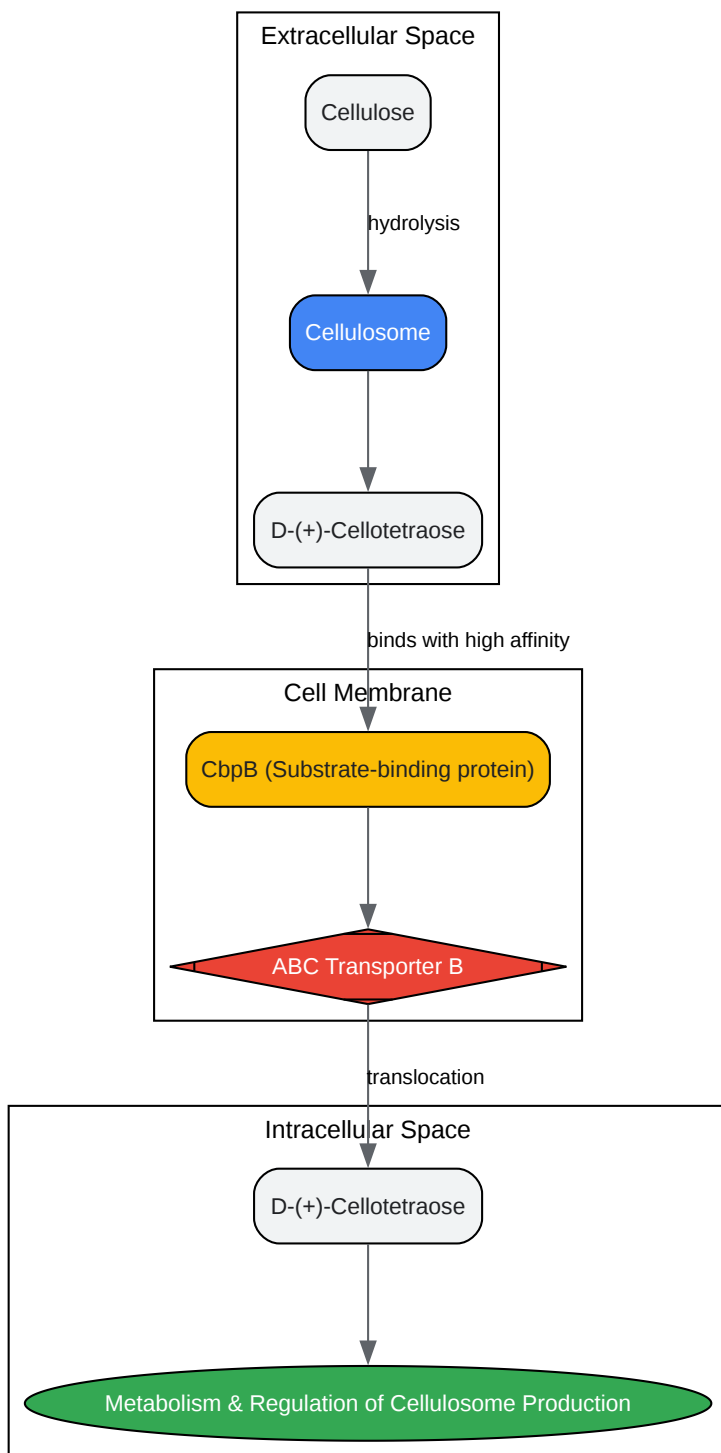
Biological Significance and Signaling Pathways

D-(+)-Cellotetraose and other cellodextrins are not merely products of cellulose degradation; they are also important signaling molecules in various organisms.

Bacterial Cellodextrin Uptake and Metabolism

In cellulolytic bacteria, the uptake and metabolism of cellodextrins are tightly regulated processes crucial for their survival and efficient utilization of cellulose.

Workflow for **D-(+)-Cellotetraose** Uptake in *Clostridium thermocellum*



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Caption: **D-(+)-Cellotetraose** uptake in *C. thermocellum*.

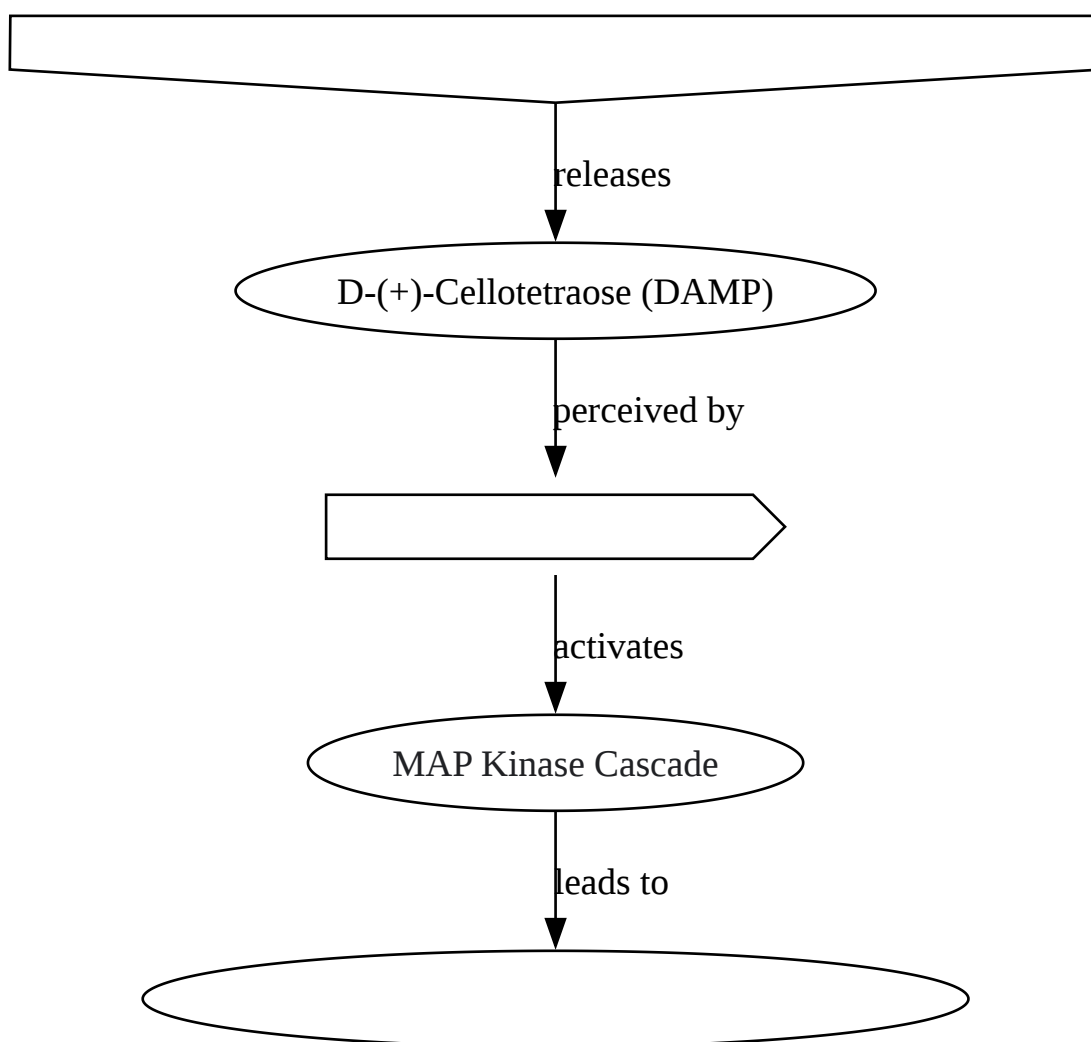
In *Clostridium thermocellum*, cellodextrins like cellotetraose are transported into the cell via ATP-binding cassette (ABC) transporters.[3] Transporter B is identified as the primary transporter for cellodextrins, with its substrate-binding protein, CbpB, exhibiting a high affinity for cellotetraose.[7] The intracellular presence of these sugars then influences the regulation of cellulosome production, the enzymatic machinery responsible for cellulose degradation.[7] In other bacteria such as *Enterococcus faecalis*, a phosphotransferase system (PTS) is involved in the metabolism of cellodextrins.[1]

Fungal Gene Regulation

In the basidiomycete fungus *Phanerochaete chrysosporium*, cellotriose and cellotetraose function as inducers for the expression of cellulolytic genes. Their presence signals the availability of cellulose and triggers the transcription of genes encoding for enzymes like cellobiohydrolases, which are essential for breaking down cellulose.[8]

Plant Defense Signaling

In plants, cellulose-derived oligomers, including cellotriose and likely cellotetraose, are recognized as Damage-Associated Molecular Patterns (DAMPs). DAMPs are molecules released upon tissue damage that can trigger an immune-like response.



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